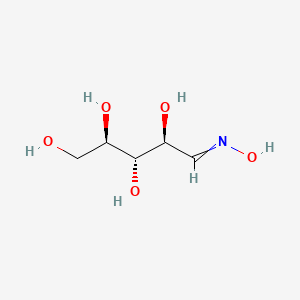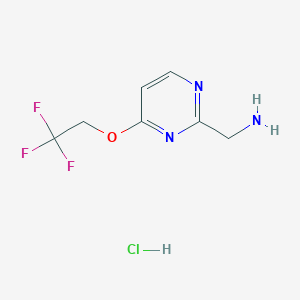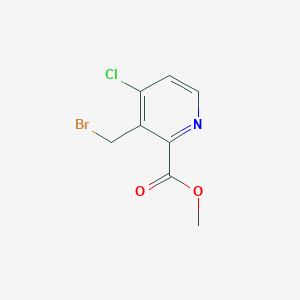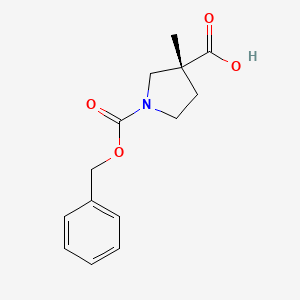
D-Ribose, oxime (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose, oxime (9CI) is a chemical compound with the molecular formula C5H11NO5 and a molecular weight of 165.14454 It is an oxime derivative of D-Ribose, a naturally occurring sugar Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom, which is double-bonded to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose, oxime (9CI) typically involves the reaction of D-Ribose with hydroxylamine. One common method is the condensation reaction, where D-Ribose reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of D-Ribose, oxime (9CI) .
Industrial Production Methods
Industrial production of D-Ribose, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ribose, oxime (9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Ribose, oxime (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of D-Ribose, oxime (9CI) involves its interaction with specific molecular targets. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thereby restoring its activity. This reaction is facilitated by the nucleophilic nature of the oxime group, which forms a bond with the phosphorylated enzyme, leading to the release of the organophosphate and reactivation of AChE .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime derivative with potential therapeutic uses.
Uniqueness
D-Ribose, oxime (9CI) is unique due to its specific structure and the presence of the ribose moiety, which may confer distinct biochemical properties compared to other oximes.
Eigenschaften
CAS-Nummer |
6272-50-0 |
|---|---|
Molekularformel |
C5H11NO5 |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+ |
InChI-Schlüssel |
OKDOWAAKOUUJPX-LZCJLJQNSA-N |
SMILES |
C(C(C(C(C=NO)O)O)O)O |
Isomerische SMILES |
C(C(C(C(/C=N/O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=NO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)




![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)
